N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide: is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, a piperidino group, and a pyrimidinyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the piperidino group: This step often involves nucleophilic substitution reactions.
Incorporation of the pyrimidinyl group: This is usually done through condensation reactions with appropriate pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is explored for its potential use in various industrial applications, including the development of new materials.
Mechanism of Action
The mechanism of action of N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~4~-phenyl-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide
- N~4~-phenyl-1-(6-piperidino-2-pyrimidinyl)-1H-imidazole-4-carboxamide
- N~4~-phenyl-1-(6-piperidino-4-pyridinyl)-1H-imidazole-4-carboxamide
Uniqueness
N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-phenyl-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(23-15-7-3-1-4-8-15)16-12-25(14-22-16)18-11-17(20-13-21-18)24-9-5-2-6-10-24/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGOHJUAQRVQSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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